molecular formula C21H18N2O2 B12908595 Isoxazolo[5,4-b]pyridine, 5-ethyl-6-(4-methoxyphenyl)-3-phenyl- CAS No. 62096-72-4

Isoxazolo[5,4-b]pyridine, 5-ethyl-6-(4-methoxyphenyl)-3-phenyl-

Cat. No.: B12908595
CAS No.: 62096-72-4
M. Wt: 330.4 g/mol
InChI Key: YPMBVAPOGNJAHI-UHFFFAOYSA-N
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Description

5-Ethyl-6-(4-methoxyphenyl)-3-phenylisoxazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the class of isoxazolo[5,4-b]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an isoxazole ring fused to a pyridine ring, with various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-6-(4-methoxyphenyl)-3-phenylisoxazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide (LiBr) and bromine (Br2) in acetic acid . This reaction results in the formation of the target compound with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-6-(4-methoxyphenyl)-3-phenylisoxazolo[5,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Ethyl-6-(4-methoxyphenyl)-3-phenylisoxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-6-(4-methoxyphenyl)-3-phenylisoxazolo[5,4-b]pyridine is unique due to its specific substituents and the resulting chemical properties

Properties

CAS No.

62096-72-4

Molecular Formula

C21H18N2O2

Molecular Weight

330.4 g/mol

IUPAC Name

5-ethyl-6-(4-methoxyphenyl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridine

InChI

InChI=1S/C21H18N2O2/c1-3-14-13-18-20(15-7-5-4-6-8-15)23-25-21(18)22-19(14)16-9-11-17(24-2)12-10-16/h4-13H,3H2,1-2H3

InChI Key

YPMBVAPOGNJAHI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(N=C1C3=CC=C(C=C3)OC)ON=C2C4=CC=CC=C4

Origin of Product

United States

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